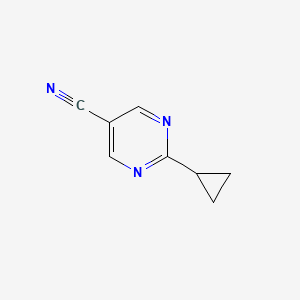

2-环丙基嘧啶-5-碳腈

描述

Synthesis Analysis

A series of pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their cytotoxic activity as novel anti-cancer with dual EGFR WT /COX-2 inhibitors . Two compounds 4e and 4f disclosed the highest activity against all NCI60 panel cell lines .Molecular Structure Analysis

The molecular structure of 2-Cyclopropylpyrimidine-5-carbonitrile was elucidated by single crystal X-ray diffraction at low temperature (160 K) . The molecular conformation is locked by an intramolecular C–H⋯C interaction .科学研究应用

抗微生物药剂合成

已合成并测试了2-环丙基嘧啶-5-碳腈衍生物的抗微生物活性。例如,一项研究合成了一系列6-苯基-2,4-二取代嘧啶-5-碳腈,显示出显著的抗细菌活性,特别是对革兰氏阳性细菌(Al-Abdullah et al., 2011)。类似地,另一项研究专注于合成具有抗革兰氏阳性和阴性细菌活性的嘧啶基杂环化合物(Shehta & Abdel Hamid, 2019)。

抗增殖活性

已对2-环丙基嘧啶-5-碳腈的某些衍生物进行了抗增殖活性研究。一项研究合成的化合物显示出高活性,对多种癌细胞系具有抗性,如肺癌、结肠癌和乳腺癌细胞(Awadallah et al., 2013)。

环保合成方法

已进行了关于使用壳聚糖,一种天然生物聚合物,作为合成2-环丙基嘧啶-5-碳腈衍生物的催化剂的研究。这种方法提供了一种环保高效的构建这些化合物的途径(Siddiqui et al., 2014)。

杂环化合物的合成

2-环丙基嘧啶-5-碳腈已被用作合成各种杂环化合物的前体。研究已探索了其在创建具有潜在生物活性的多样结构中的实用性,表明了其在杂环化学中的多功能性(Edenhofer et al., 1975)。

抗肿瘤药剂

已合成了一些2-环丙基嘧啶-5-碳腈的衍生物作为潜在的抗肿瘤药剂。一个显著的例子是创建苯并咪唑-嘧啶共轭物,对多种癌细胞系显示出显著的体外细胞毒活性(Abdel-Mohsen et al., 2010)。

抗菌吡啶衍生物

从2-环丙基嘧啶-5-碳腈合成4-吡咯烷-3-氰基吡啶衍生物,并随后对其进行抗微生物活性测试,突显了该化合物在开发新的抗菌剂中的另一个应用(Bogdanowicz et al., 2013)。

未来方向

The future directions of 2-Cyclopropylpyrimidine-5-carbonitrile research could involve the development of new pyrimidine-5-carbonitrile derivatives as potential anti-cancer agents . These compounds could be designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .

作用机制

Target of Action

2-Cyclopropylpyrimidine-5-carbonitrile is primarily designed to target the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .

Mode of Action

This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the suppression of EGFR-mediated cell proliferation and survival pathways .

Biochemical Pathways

By inhibiting EGFR, 2-Cyclopropylpyrimidine-5-carbonitrile affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. The inhibition of these pathways can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

In silico admet studies have been performed to explore its drug-likeness properties .

Result of Action

The inhibition of EGFR by 2-Cyclopropylpyrimidine-5-carbonitrile can lead to significant antiproliferative effects against various human tumor cell lines . For instance, it has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cells . Additionally, it has been found to upregulate the level of caspase-3, a key executor of apoptosis .

生化分析

Biochemical Properties

2-Cyclopropylpyrimidine-5-carbonitrile interacts with various enzymes and proteins, particularly the epidermal growth factor receptor (EGFR). It acts as an ATP mimicking tyrosine kinase inhibitor, which means it can bind to the ATP binding site of EGFR, thereby inhibiting its activity .

Cellular Effects

In terms of cellular effects, 2-Cyclopropylpyrimidine-5-carbonitrile has been found to exhibit moderate antiproliferative activity against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It influences cell function by arresting the cell cycle at the G2/M phase and inducing significant apoptotic effects in these cells .

Molecular Mechanism

The molecular mechanism of action of 2-Cyclopropylpyrimidine-5-carbonitrile involves its binding interactions with biomolecules, specifically EGFR. By binding to the ATP binding site of EGFR, it inhibits the kinase activity of the receptor, leading to changes in gene expression and cellular functions .

属性

IUPAC Name |

2-cyclopropylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-3-6-4-10-8(11-5-6)7-1-2-7/h4-5,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJCCDZHBXLXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

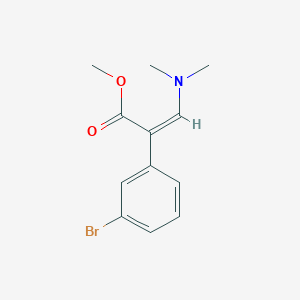

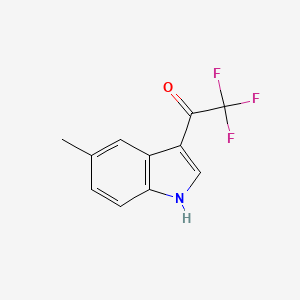

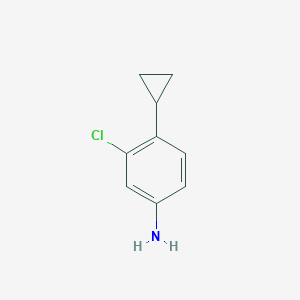

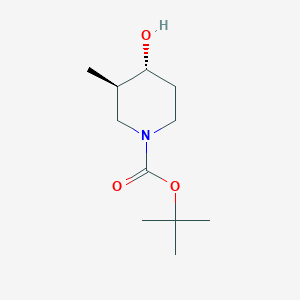

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B1429842.png)

![3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1429847.png)

![Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate](/img/structure/B1429857.png)